Introduction: The Significance of a Versatile Scaffolding Intermediate
Introduction: The Significance of a Versatile Scaffolding Intermediate
An In-depth Technical Guide to the Physical Properties of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is an aromatic aldehyde built upon the privileged 2,3-dihydro-1,4-benzodioxine scaffold. This core structure is a cornerstone in medicinal chemistry, appearing in a range of biologically active molecules and approved pharmaceuticals.[1][2][3] Its utility stems from the rigid, yet conformationally defined, dioxine ring fused to a benzene ring, which allows for precise spatial orientation of substituents to interact with biological targets.[2] The aldehyde functional group at the 5-position serves as a versatile chemical handle, enabling a multitude of synthetic transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into alkenes via Wittig-type reactions.[4]
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the essential physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde. A thorough understanding of these characteristics is paramount for its effective use in synthesis, purification, and the development of novel chemical entities. We will delve into its core physicochemical data, spectroscopic signature, and the self-validating experimental protocols required for its definitive characterization.
Core Physicochemical Properties
The physical properties of a compound govern its behavior in both reactive and non-reactive environments. For a synthetic intermediate, properties like melting point and solubility are critical for practical handling, reaction setup, and purification strategy design. The melting point, in particular, serves as an initial, rapid indicator of sample purity.
| Property | Value | Source |
| CAS Number | 29668-43-7 | [5][6][7][8] |
| Molecular Formula | C₉H₈O₃ | [5][6][7] |
| Molecular Weight | 164.16 g/mol | [5][6][7] |
| Appearance | White to light yellow solid/crystal powder | [4][9] |
| Melting Point | 62 °C | [5] |
| Boiling Point | 283.6 ± 29.0 °C (Predicted) | [5] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in organic solvents such as DMF, Ethyl Acetate, CH₂Cl₂; poorly soluble in water. | [4][10] |
These properties are foundational. For instance, the moderate melting point suggests the compound is a stable solid at room temperature, simplifying storage and weighing. Its solubility profile, inferred from synthetic procedures where it is extracted into ethyl acetate or purified using dichloromethane, dictates the choice of solvents for reactions and chromatographic purification.[4][10]
Caption: Molecular structure of the target compound.
Spectroscopic and Analytical Characterization: A Self-Validating System
Confirming the identity and purity of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde requires a multi-technique approach. Each method provides a piece of the structural puzzle, and together they form a self-validating system that ensures trustworthiness in research outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this molecule, one would expect to see:
-
A downfield singlet (δ 9.5-10.5 ppm) characteristic of the aldehyde proton (-CHO).
-
A series of multiplets or doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the three protons on the benzene ring.
-
Two multiplets, typically around δ 4.2-4.4 ppm, corresponding to the four protons of the ethylenedioxy (-O-CH₂-CH₂-O-) bridge of the dioxine ring.[10]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key expected signals include:
-
A highly deshielded signal for the aldehyde carbonyl carbon (δ 185-200 ppm).
-
Signals in the aromatic region (δ 110-160 ppm) for the six carbons of the benzene ring.
-
Signals for the two methylene carbons of the dioxine ring (δ 60-70 ppm).[10]
-
Causality Behind Experimental Choice: The distinct chemical shifts, particularly of the aldehyde proton and carbon, provide unambiguous confirmation of this functional group. The integration of the proton signals should correspond to the number of protons in each environment, offering quantitative validation of the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.
-
Key Absorptions:
-
A strong, sharp absorption band around 1680-1715 cm⁻¹ is the most definitive peak, corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.[11]
-
Bands in the 2700-2900 cm⁻¹ region (often a pair) are characteristic of the C-H stretch of the aldehyde.
-
Strong absorptions around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are indicative of the C-O (ether) stretches from the dioxine ring.
-
Multiple bands in the 1450-1600 cm⁻¹ region represent the C=C stretching vibrations within the aromatic ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and can offer structural information through fragmentation patterns.
-
Expected Data: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ that corresponds precisely to the calculated exact mass of C₉H₈O₃ (164.0473 g/mol ).[12] The fragmentation pattern would likely show losses related to the aldehyde group (e.g., loss of CO) and fragments characteristic of the benzodioxine core.
Protocols for Characterization and Quality Control
To ensure scientific integrity, every batch of a research chemical must be validated. The following protocols outline a robust workflow for the comprehensive characterization of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde.
Caption: A self-validating workflow for quality control.
Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Expertise & Rationale: HPLC is the gold standard for quantitative purity assessment due to its high resolution and sensitivity. An isocratic method is often sufficient for routine purity checks, while a gradient method is superior for resolving closely related impurities.
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or at the absorbance maximum determined by a photodiode array (PDA) detector.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
-
Trustworthiness: The system is validated by running a blank (mobile phase only) to ensure no system peaks interfere. The result should be reproducible across multiple injections.
Protocol 2: Structural Confirmation via NMR Spectroscopy
-
Expertise & Rationale: This protocol provides definitive structural confirmation. Deuterated chloroform (CDCl₃) is a common choice of solvent due to its ability to dissolve a wide range of organic compounds.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃. If solubility is an issue, DMSO-d₆ can be used as an alternative.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
-
Trustworthiness: The combination of ¹H and ¹³C data must be fully consistent with the proposed structure. The chemical shifts, coupling patterns, and integrations must align with theoretical predictions and data from related compounds.[10]
Conclusion
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a valuable building block whose effective application hinges on a precise understanding of its physical properties. This guide has detailed its core physicochemical characteristics and provided robust, field-proven protocols for its comprehensive analysis. By employing this multi-faceted, self-validating approach to characterization—combining chromatographic purity assessment with definitive spectroscopic elucidation—researchers, scientists, and drug development professionals can proceed with confidence in the integrity of their starting material, ensuring the reliability and reproducibility of their scientific outcomes.
References
-
1,4-BENZODIOXANE-5-CARBOXALDEHYDE - ChemBK. ChemBK. [Link]
-
Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (NIH). [Link]
-
2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem. PubChem. [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. MDPI. [Link]
-
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, Thermo Scientific. Fisher Scientific. [Link]
-
Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health (NIH). [Link]
-
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde - Appretech Scientific Limited. Appretech Scientific Limited. [Link]
-
Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Trade Science Inc. [Link]
-
chemistry-and-pharmacology-of-benzodioxanes.pdf. Trade Science Inc. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. appretech.com [appretech.com]
- 8. CAS 29668-43-7 | 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde - Synblock [synblock.com]
- 9. echemi.com [echemi.com]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem [pubchem.ncbi.nlm.nih.gov]
